MC-Val-Cit-PAB-VX765
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). This compound molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.
Wissenschaftliche Forschungsanwendungen
Targeted Chemotherapy Delivery
MC-Val-Cit-PAB-VX765, a compound used in the synthesis of antibody-drug conjugates (ADCs), has shown promise in targeted chemotherapy delivery. For example, a study by Ye et al. (2021) developed Bovine Serum Albumin (BSA) nanoparticles conjugated with cetuximab–valine–citrulline (vc)–doxorubicin (DOX) to target epidermal growth factor receptor (EGFR) in colorectal tumors. This approach leveraged the compound for efficient drug delivery and release in EGFR-overexpressing tumor cells.
Overcoming Drug Resistance
In the context of non-Hodgkin lymphoma treatment, Yu et al. (2015) demonstrated the use of MC-Val-Cit-PAB in creating novel ADCs to overcome resistance to traditional therapies. The study utilized this compound in conjunction with a potent anthracycline analogue to develop ADCs effective against B-cell malignancies resistant to standard treatments.
Synthesis of Efficient Drug Linkers
This compound plays a critical role in the synthesis of efficient drug linkers for ADCs. Mondal, Ford, & Pinney (2018) reported an improved methodology for synthesizing the cathepsin B cleavable Mc-Val-Cit-PABOH linker, widely used in ADC research. This advancement ensures better yield and stability of the linkers, enhancing the therapeutic efficacy of ADCs.
Enhancing Cell-Killing Activity of ADCs
The effectiveness of ADCs in cancer treatment is significantly influenced by the components of the drug-linker conjugate. Zhang et al. (2018) studied the impact of linker and payload potency on ADCs' cell-killing activity, indicating the importance of compounds like this compound in achieving desired therapeutic outcomes.
Lysosomal Release of Drugs
In another application, Dubowchik et al. (2002) highlighted the role of this compound in facilitating the lysosomal release of drugs from internalizing immunoconjugates. Their study involved linking the anticancer drug doxorubicin to an internalizing monoclonal antibody, demonstrating the compound's efficacy in controlled drug release.
Biomedical Nanotechnology
In the field of biomedical nanotechnology, Xu et al. (2012) discussed the construction of a nanocarrier coated with chitosan and PAH-Cit for delivering siRNA. The use of this compound in this context illustrates its versatility in different biomedical applications.
Process Design in Drug Manufacturing
The compound also finds application in the upstream process design for the production of ADCs targeting colorectal cancer. Wang & del Val (2022) used MC-Val-Cit-PAB in the design of patritumab vedotin, an ADC for treating HER3-positive colorectal cancer, showcasing its role in optimizing drug manufacturing processes.
Molecular Communication in Nanonetworks
Finally, in the field of molecular communication, studies like Chude-Okonkwo et al. (2017) explore the use of molecular communication for targeted drug delivery. While not directly mentioning this compound, this research area highlights the broader context in which such compounds could be utilized for advanced drug delivery systems.
Eigenschaften
Molekularformel |
C53H71ClN10O14 |
---|---|
Molekulargewicht |
1107.657 |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O |
Aussehen |
Solid powder |
Synonyme |
MC-Val-Cit-PAB-VX765; MC-Val-Cit-PABC-VX765; Belnacasan-conjugate; VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.